molecular formula C8H9N3 B1293604 5-Methyl-1H-benzimidazol-2-amine CAS No. 6285-68-3

5-Methyl-1H-benzimidazol-2-amine

Cat. No. B1293604
CAS RN: 6285-68-3
M. Wt: 147.18 g/mol
InChI Key: MZZZAWDOYQWKMR-UHFFFAOYSA-N
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Description

5-Methyl-1H-benzimidazol-2-amine is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, as benzimidazole derivatives are known for their biological activities, including antiviral, antileukemic, and antihypertensive properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine derivatives has been reported, with the structural assignments based on 13C NMR spectra and X-ray analysis . Similarly, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and characterized by FTIR, (1)H NMR, and mass spectroscopy . These methods highlight the importance of various spectroscopic techniques in confirming the structures of synthesized benzimidazole compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. X-ray diffraction crystallographic studies have been used to determine the geometries of synthesized compounds, revealing the influence of anions on the formation of strong hydrogen bond interactions . The presence of different substituents on the benzimidazole core can significantly affect the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the antirhinovirus activity of synthesized isomers was compared, with the anti-isomer showing more potency as an inhibitor of rhinovirus multiplication . Additionally, the introduction of a 5-methylfuran-2-ylmethyl group into the benzimidazole structure involved intramolecular cyclization and protolytic opening of the furan ring . These reactions demonstrate the chemical versatility of benzimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents and functional groups can alter these properties, affecting the compound's pharmacokinetic and pharmacodynamic profiles. For instance, the antileukemic activity of a benzimidazole derivative was associated with its ability to induce cell cycle arrest and apoptosis in leukemic cells . The antihypertensive activity of benzimidazole derivatives was evaluated using the tail cuff method, demonstrating their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial and Cytotoxic Properties

5-Methyl-1H-benzimidazol-2-amine shows promise in antimicrobial and cytotoxic applications. A study synthesized derivatives of this compound and evaluated their antibacterial and cytotoxic properties. Certain derivatives exhibited significant antibacterial activity, while others demonstrated cytotoxicity, indicating potential for use in medical treatments against infections and cancer (Noolvi et al., 2014).

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of complex molecules. Research has been conducted on the synthesis of benzimidazole derivatives, demonstrating the versatility of 5-Methyl-1H-benzimidazol-2-amine in creating diverse molecular structures. These synthesized compounds are studied for various potential applications, such as in material science or as pharmaceutical intermediates (Stroganova et al., 2013).

Development of Polyimides with Enhanced Properties

5-Methyl-1H-benzimidazol-2-amine is utilized in the development of polyimides with enhanced dielectric, thermal, and mechanical properties. These polyimides show potential for high-temperature capacitor applications due to their superior properties (Qian et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Research on benzimidazole derivatives includes the synthesis of novel heterocyclic compounds. These compounds are analyzed for their molecular structure, electrostatic potential, and potential nonlinear optical (NLO) properties, contributing to fields like material sciences and electronics (Almansour et al., 2016).

Antimicrobial Activity of Mannich Bases

Mannich bases derived from benzimidazole derivatives, including 5-Methyl-1H-benzimidazol-2-amine, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant in vitro antibacterial activities, indicating potential in the development of new antimicrobial agents (Naz et al., 2020).

Synthesis of Superheat-Resistant Polyimides

5-Methyl-1H-benzimidazol-2-amine is used in synthesizing superheat-resistant polyimides with ultra-low coefficients of thermal expansion, suitable for applications like flexible display substrates. These polyimides demonstrate outstanding thermal stability and mechanical properties (Qian et al., 2020).

Safety And Hazards

While specific safety and hazard information for 5-Methyl-1H-benzimidazol-2-amine is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

properties

IUPAC Name

6-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZZAWDOYQWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212022
Record name 1H-Benzimidazol-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-benzimidazol-2-amine

CAS RN

6285-68-3
Record name 2-Amino-5-methylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6285-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Benzimidazol-2-amine, 5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6285-68-3
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Record name 1H-Benzimidazol-2-amine, 5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-AMINOBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NA Rupakova, VA Bakulev, U Knippschild… - 2017 - elar.urfu.ru
… g, 0.77 mL, 2.0 equiv.) was added to a solution of 5-methyl-1H-benzimidazol-2-amine (3.0 mmol, 0.44 g, 1.0 equiv.) in anhydrous 1,4-dioxane (15 mL) at 10 oC. The reaction mixture …
Number of citations: 11 elar.urfu.ru
S Vangrunderbeeck, T Balcaen… - European Journal of …, 2022 - Wiley Online Library
… N-(2-Bromophenyl)-5-methyl-1H-benzimidazol-2-amine (3 b): General procedure A was followed using 1.0 equivalent of 4-methyl-o-phenylenediamine (126 mg, 1.0 mmol) and 1.0 …
NM de la Roche, T Mühlethaler, RMC Di Martino… - European Journal of …, 2022 - Elsevier
Microtubules (MTs) are dynamic filaments of the cytoskeleton, which are formed by the polymerization of their building block tubulin. Perturbation of MT dynamics by MT-targeting agents …
Number of citations: 11 www.sciencedirect.com
N Montel de la Roche - 2020 - amsdottorato.unibo.it
Cancer is a term used to describe complex diseases characterized by abnormal cell-proliferation with different factors to take into consideration, reason for which nowadays there are …
Number of citations: 3 amsdottorato.unibo.it
N Escala, E Valderas-García, MÁ Bardón… - Journal of Molecular …, 2022 - Elsevier
Helminth infections are one of the most prevalent parasitic diseases affecting animals and humans worldwide. Anthelmintic resistance to the main drugs used to control these infections …
Number of citations: 4 www.sciencedirect.com

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